molecular formula C7H16Si B3058954 (Cyclopropylmethyl)(trimethyl)silane CAS No. 931-82-8

(Cyclopropylmethyl)(trimethyl)silane

Cat. No. B3058954
CAS RN: 931-82-8
M. Wt: 128.29 g/mol
InChI Key: DBMGJPYSLIKHEP-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(trimethyl)silane is a type of organosilicon compound. It consists of a silicon atom bonded to a cyclopropylmethyl group and three methyl groups . The Si-H bond in this compound is reactive .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)(trimethyl)silane includes a total of 24 bonds. There are 8 non-H bonds, 2 rotatable bonds, and 1 three-membered ring .

Scientific Research Applications

  • Dihalomethylene Transfer Agents : Trimethyl(trichloromethyl)silane and trimethyl(tribromomethyl)silane are used in reactions with potassium fluoride to yield dihalocyclopropanes, a type of dihalomethylene transfer product. This process is catalyzed by 18-crown-6 ether and is significant in organic synthesis (Cunico & Chou, 1978).

  • Hiyama Cross-Coupling Reactions : (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, which are crucial for the production of β-trifluoromethylstyrene derivatives. This process involves the cross-coupling of electronically diverse aryl iodides, yielding moderate to good yields of desired products (Omote et al., 2012).

  • Electrochemical Reduction : The electrochemical reduction of aryltrimethyl-silanes and -germanes offers a convenient preparative route to silyl- and germyl-substituted cyclohexa-1,4-dienes. This method aligns with a Birch-type reduction mechanism and is significant for generating cyclohexadienyl derivatives (Eaborn, Jackson & Pearce, 1974).

  • Gas-Phase Polymerization : The ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane leads to polymerization at the triple bond, resulting in the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This process is unique in the synthesis of polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).

  • Functionalized Benzosiloles Synthesis : Trimethylstannyllithium facilitates the cyclization of (o-alkynylphenyl)silane into a 3-stannylbenzosilole. This process is important for the modular synthesis of 2,3-disubstituted benzosiloles, which show promise in electronic materials for organic light emitting devices and photovoltaic cells (Ilies et al., 2008).

  • Metallotropic and Prototropic Shifts Study : Ab initio molecular orbital and B3LYP density functional methods were used to investigate the structures, metallotropic, and prototropic shifts of cyclopentadienyl(trimethyl)silane. These studies are crucial for understanding the stability and reactivity of organosilicon compounds (Nori-Shargh et al., 2003).

Safety And Hazards

While the specific safety and hazards information for (Cyclopropylmethyl)(trimethyl)silane is not available, silanes in general are known to be flammable and can cause burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

cyclopropylmethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-8(2,3)6-7-4-5-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGJPYSLIKHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500086
Record name (Cyclopropylmethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(trimethyl)silane

CAS RN

931-82-8
Record name (Cyclopropylmethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VC Tarwade - 2002 - search.proquest.com
GGGGGLGGGGGGG GGG aaL Page 1 GGGGGLGGGGGGG GGG aaL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or …
Number of citations: 2 search.proquest.com

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